2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid
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Overview
Description
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is an organic compound with the molecular formula C11H18N2O4 This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to exhibit psychotropic and cerebroprotective effects, which are mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of GABAergic and glutamatergic systems.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and additional phenyl group.
Levetiracetam: An anticonvulsant drug used in the treatment of epilepsy.
Uniqueness
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is unique due to its specific structural features and potential applications. Unlike other similar compounds, it possesses a butanoic acid moiety, which may contribute to its distinct pharmacological profile and chemical reactivity.
Properties
Molecular Formula |
C11H18N2O4 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[acetyl-[(2-oxopyrrolidin-1-yl)methyl]amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-3-9(11(16)17)13(8(2)14)7-12-6-4-5-10(12)15/h9H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
ZLFNCHFYFGVNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(CN1CCCC1=O)C(=O)C |
Origin of Product |
United States |
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